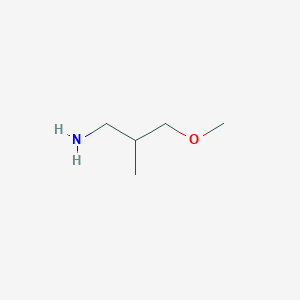

3-Methoxy-2-methylpropan-1-amine

描述

Contextualization within Amine and Ether Chemistry Research

The chemical character of 3-Methoxy-2-methylpropan-1-amine is defined by its two principal functional groups: a primary amine and a methoxy (B1213986) ether. Each of these groups imparts distinct properties and reactivity, and their combination within a branched alkyl framework presents unique opportunities and challenges in organic synthesis and medicinal chemistry.

Significance of Branched Amines in Organic Synthesis

Branched amines are crucial structural components in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of an alkyl branch alpha or beta to the nitrogen atom can significantly influence a molecule's pharmacological profile by affecting its binding to biological targets, metabolic stability, and pharmacokinetic properties. The development of robust and general methods for the synthesis of α-branched alkylamines, in particular, remains a significant challenge in chemical synthesis. These motifs are ubiquitous in pharmaceutical agents and natural products.

Amines, in general, are fundamental building blocks in organic chemistry. google.com Their nucleophilic nature allows them to participate in a wide range of reactions, such as nucleophilic substitutions and acylations, to form new carbon-nitrogen bonds. google.com This reactivity is central to the synthesis of a diverse array of compounds, including amides, and heterocyclic structures like pyridines and pyrroles, which are staples in medicinal chemistry. google.com

Role of Alkoxy Functionalities in Chemical Scaffolds

The methoxy group (-OCH3) in this compound is an example of an alkoxy functionality, which plays a significant role in modifying the physical and chemical properties of a molecule. Ether linkages are generally stable and can influence a compound's solubility, lipophilicity, and conformational preferences. The introduction of a methoxy group can also have a profound impact on a molecule's biological activity by altering its interactions with enzymes and receptors.

Alkoxy radicals are highly reactive intermediates that can be generated from alcohols and used in a variety of synthetic transformations. These radicals can undergo reactions such as hydrogen atom transfer (HAT) and β-scission, enabling the functionalization of otherwise inert C-H and C-C bonds. The development of photoredox catalysis has provided milder methods for generating alkoxy radicals, renewing interest in their synthetic applications.

Historical Perspective on Related Compounds and Synthetic Challenges

The synthesis of a molecule like this compound draws upon a long history of methods developed for constructing amine and ether functionalities. The specific arrangement of these groups in the target molecule, however, presents particular synthetic hurdles that have been addressed through the evolution of synthetic methodologies and protecting group strategies.

Evolution of Amine Synthesis Methodologies

The synthesis of amines is a cornerstone of organic chemistry, with a rich history of method development. Traditional methods often involved the alkylation of ammonia (B1221849) or primary amines, which could lead to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.

More contemporary and selective methods for amine synthesis include:

Reductive Amination: This is a widely used method for preparing amines from carbonyl compounds (aldehydes and ketones). The carbonyl compound first reacts with an amine to form an imine or enamine, which is then reduced to the corresponding amine.

Gabriel Synthesis: This method provides a way to synthesize primary amines from primary alkyl halides, avoiding over-alkylation.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to a primary amine.

A related compound, 3-methoxypropanamine, can be synthesized by the continuous catalytic ammonification and dehydration of 3-methoxypropanol. ontosight.ai This process highlights a potential industrial route for related amino ethers.

Development of Protecting Group Strategies for Amines and Ethers

In the synthesis of complex molecules containing multiple functional groups, it is often necessary to temporarily block or "protect" one functional group while a reaction is carried out at another site. The development of a wide range of protecting groups for amines and alcohols (the precursors to ethers) has been critical to the advancement of organic synthesis.

Common protecting groups for amines include:

Carbamates: such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are widely used in peptide synthesis and other organic transformations.

Sulfonamides: such as the nosyl (Ns) and tosyl (Ts) groups.

For alcohols, common protecting groups include:

Silyl ethers: such as trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS).

Ethers: such as benzyl (B1604629) (Bn) and methoxymethyl (MOM) ethers.

The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its removal (deprotection). Orthogonal protecting group strategies, where one protecting group can be removed in the presence of another, are particularly powerful in multi-step syntheses.

Current Research Gaps and Future Directions for this compound Investigations

While the fundamental chemistry of amines and ethers is well-established, there is a lack of specific research focused on this compound. This presents several opportunities for future investigation:

Novel Synthetic Routes: The development of efficient and stereoselective syntheses of this compound and its derivatives is a key area for future research. This could involve exploring new catalytic methods or enzymatic approaches. The synthesis of the precursor alcohol, 3-methoxy-2-methylpropan-1-ol, can be achieved through methods like the reaction of 2-methylpropene with methanol (B129727) in the presence of an acid catalyst.

Exploration of Biological Activity: Given the prevalence of branched amines and alkoxy groups in bioactive molecules, a systematic investigation of the biological properties of this compound and its derivatives could uncover new therapeutic leads. While the biological activity of this specific compound is not well-documented, related methanamine derivatives with pyrrole (B145914) rings have shown potential antibacterial, antiviral, and anticancer properties.

Applications in Materials Science: Amines and ethers can be incorporated into polymers and other materials. The unique structure of this compound could impart interesting properties to new materials.

Catalysis: The amine functionality in this compound could allow it to act as a ligand for metal catalysts or as an organocatalyst in its own right.

Unexplored Reactivity Profiles

The reactivity of this compound is anticipated to be governed by the interplay of its primary amine and methoxy functionalities. Primary amines are well-established as nucleophiles and bases, readily participating in a wide range of chemical transformations. libretexts.org The presence of a methoxy group at the 3-position, however, introduces an additional layer of complexity that has not been systematically studied for this specific molecule.

One area of unexplored reactivity lies in the potential for intramolecular interactions. The proximity of the methoxy group's oxygen atom to the amine's nitrogen atom could lead to intramolecular hydrogen bonding, which can influence the compound's conformation and, consequently, its reactivity. This could modulate the nucleophilicity of the amine or the basicity of the nitrogen atom.

Furthermore, the steric hindrance provided by the methyl group at the 2-position is expected to play a significant role in its reactions. This could lead to selective transformations that might not be achievable with less hindered amines. For instance, in reactions with electrophiles, the steric bulk might favor the formation of specific isomers or prevent over-alkylation.

A key aspect of its unexplored reactivity is its behavior in metal-catalyzed reactions. The ability of the amine and the ether oxygen to act as a bidentate ligand for metal centers could open up avenues for its use in catalysis. The specific coordination geometry and electronic effects imparted by this ligand are yet to be determined.

The following table outlines potential areas of unexplored reactivity for this compound based on the known reactivity of related functional groups.

| Potential Reaction Type | Anticipated Features | Possible Research Directions |

| Nucleophilic Substitution | Steric hindrance from the methyl group may influence reaction rates and selectivity. | Investigating reactions with a range of electrophiles to map out steric and electronic effects. |

| Metal-Ligand Coordination | Potential for bidentate coordination via the amine and ether groups. | Synthesis and characterization of metal complexes to understand coordination modes and catalytic potential. |

| Intramolecular Cyclization | The proximity of the amine and methoxy groups could facilitate cyclization reactions under specific conditions. | Exploring acid- or base-catalyzed intramolecular reactions to form heterocyclic compounds. |

| Oxidative Chemistry | Oxidation of the primary amine could lead to various nitrogen-containing functional groups. | Studying the selective oxidation of the amine in the presence of the ether linkage. |

Potential in Novel Material Design

The unique structural features of this compound make it a candidate for incorporation into novel materials, although this potential is largely theoretical at present. The combination of a polar amine group, a flexible ether linkage, and a hydrophobic alkyl backbone suggests its utility in creating materials with tailored properties.

Alkoxylated alkyl ether amines, a related class of compounds, have found use as surfactants, emulsifiers, and corrosion inhibitors. google.com This suggests that this compound could be a valuable building block for creating new amphiphilic molecules. By modifying the amine functionality, it may be possible to generate a range of surfactants with different head group characteristics.

In the realm of polymer science, amines are frequently used as monomers or curing agents. numberanalytics.com The bifunctionality of this compound (amine and ether) could be exploited in the synthesis of functional polymers. For example, it could be incorporated into polyamides or polyimides to introduce ether linkages into the polymer backbone, potentially altering properties such as flexibility, solubility, and thermal stability.

Furthermore, the ability of the amine group to interact with surfaces through hydrogen bonding or electrostatic interactions makes it a candidate for use as a surface modification agent. It could be used to functionalize nanoparticles, metal oxides, or other material surfaces to improve their dispersibility in various media or to introduce specific functionalities. The presence of the methoxy group could also influence the packing and orientation of the molecules on the surface.

The table below summarizes the potential applications of this compound in the design of novel materials, based on the properties of similar compounds.

| Material Application | Potential Role of this compound | Hypothesized Benefit |

| Surfactants and Emulsifiers | As a precursor to amphiphilic molecules. | The combination of polar and non-polar groups could lead to effective surface-active agents. |

| Functional Polymers | As a monomer or cross-linking agent. | Incorporation of ether linkages could enhance polymer flexibility and solubility. |

| Surface Modification | As a coating or functionalizing agent for various substrates. | Improved dispersibility of nanoparticles and tailored surface properties. |

| Corrosion Inhibitors | Formation of a protective film on metal surfaces. | The amine and ether groups could coordinate with metal ions to prevent corrosion. |

Structure

3D Structure

属性

IUPAC Name |

3-methoxy-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(3-6)4-7-2/h5H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCOKEIMHOFEHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26331-99-7 | |

| Record name | 3-methoxy-2-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 3 Methoxy 2 Methylpropan 1 Amine

Classical Synthetic Routes and Their Mechanistic Underpinnings

Classical synthetic routes offer robust and well-established methods for preparing primary amines from various functional group precursors like aldehydes, carboxylic acids, and nitriles.

Reductive amination is a cornerstone of amine synthesis, providing a direct route from carbonyl compounds. The process typically begins with the reaction of an aldehyde or ketone with ammonia (B1221849) to form an imine or enamine intermediate, which is subsequently reduced to the target amine in the same reaction vessel. organic-chemistry.org The primary precursor for the synthesis of 3-Methoxy-2-methylpropan-1-amine via this method is 3-Methoxy-2-methylpropanal (B3377445) . nih.govepa.gov

The reaction proceeds through the nucleophilic addition of ammonia to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The imine is the key substrate for the reduction step, which converts the carbon-nitrogen double bond to a single bond, yielding the primary amine.

Catalytic hydrogenation represents a direct and atom-economical method for reductive amination. In this one-pot process, 3-Methoxy-2-methylpropanal is reacted with ammonia in the presence of hydrogen gas and a heterogeneous metal catalyst. Alternatively, the corresponding alcohol, 3-Methoxy-2-methylpropan-1-ol , can be used as the starting material, which is first dehydrogenated in situ to the aldehyde. nih.gov

A patented process for the similar, non-methylated compound 3-methoxypropanamine details the use of 3-methoxypropanol with ammonia and hydrogen over a specialized catalyst. google.comgoogle.com This suggests analogous conditions could be applied for the synthesis of this compound. The reaction involves high pressure and temperature to facilitate both the amination and the subsequent hydrogenation.

| Catalyst System | Typical Conditions | Key Features |

|---|---|---|

| Raney Nickel | High H₂ pressure (e.g., 50-150 atm), elevated temperature (e.g., 50-150 °C), alcoholic solvent (e.g., Methanol) | Cost-effective and highly active, but can sometimes lead to over-alkylation. |

| Palladium on Carbon (Pd/C) | Moderate H₂ pressure (e.g., 1-10 atm), room or elevated temperature, various solvents. | Milder conditions compared to Raney Ni, good selectivity. |

| Cu-Co/Al₂O₃-diatomite google.comgoogle.com | Pressure: 0.3–1.5 MPa, Temperature: 120–220 °C, H₂/alcohol molar ratio: 0.5–5.0:1. | High selectivity and efficiency in continuous flow processes for similar amines. |

An alternative to catalytic hydrogenation is the use of chemical hydride reducing agents. This method also involves the initial formation of the imine from 3-Methoxy-2-methylpropanal and ammonia. The imine is then reduced in situ by a hydride donor. ncert.nic.inmdpi.com Several reagents are available, with varying reactivity and selectivity. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) is noted for its mildness and high efficiency in reductive aminations, often providing better yields than alternatives like sodium borohydride (B1222165) or catalytic hydrogenation. nih.gov

This subsection also encompasses the reduction of nitriles, a distinct but related pathway involving hydride reagents. The reduction of 3-Methoxy-2-methylpropanenitrile with a powerful hydride source like Lithium aluminum hydride (LiAlH₄) provides a direct route to the amine. ic.ac.uknih.gov

| Hydride Reagent | Substrate | Typical Conditions | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Imine | Methanol (B129727) or Ethanol solvent, often at room temperature. | Common and inexpensive, but can also reduce the starting aldehyde if not controlled. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Imine | Slightly acidic pH (4-5), Methanol solvent. | Selective for the iminium ion over the aldehyde, reducing side reactions. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Imine | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), often with acetic acid as a catalyst. | Mild, highly selective, and effective for a wide range of substrates, giving high yields. nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Nitrile | Anhydrous ether (e.g., Diethyl ether, THF), followed by aqueous workup. | Powerful reagent capable of reducing stable nitriles to primary amines. ic.ac.ukucalgary.ca |

This two-step synthetic sequence begins with a carboxylic acid, 3-Methoxy-2-methylpropanoic acid . nih.gov The acid is first converted into its corresponding amide, 3-Methoxy-2-methylpropanamide . This transformation typically proceeds through an activated intermediate, such as an acid chloride, which then reacts with ammonia.

The second step is the reduction of the amide. Unlike other carboxylic acid derivatives that are reduced to alcohols, amides are reduced to amines. masterorganicchemistry.com This requires a potent reducing agent, as amides are relatively unreactive. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this conversion; less reactive hydrides like sodium borohydride (NaBH₄) are ineffective. ucalgary.ca The mechanism involves the initial complexation of the hydride to the carbonyl oxygen, followed by hydride attack at the carbonyl carbon. The key step that differentiates this reduction is the elimination of the oxygen atom as a metal aluminate species, forming a transient iminium ion, which is then rapidly reduced by a second equivalent of hydride to the final amine. chemistrysteps.comyoutube.com

The synthesis of this compound can be effectively achieved through the reduction of 3-Methoxy-2-methylpropanenitrile . nih.govchemicalbook.combldpharm.com This pathway is advantageous if the nitrile precursor is readily available. The nitrile group is a stable functional group that requires a strong reducing agent for its conversion to a primary amine.

The most common and effective reagent for this transformation is Lithium aluminum hydride (LiAlH₄). ic.ac.uk The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, ultimately leading to the formation of the aminomethyl group (-CH₂NH₂) after an aqueous workup. Catalytic hydrogenation using catalysts like Raney Nickel under high hydrogen pressure can also achieve this reduction.

| Nitrile Precursor Synthesis | Reduction Conditions | Yield/Selectivity |

|---|---|---|

| Nucleophilic substitution of a corresponding halide (e.g., 1-bromo-3-methoxy-2-methylpropane) with sodium cyanide. | 1. LiAlH₄ in anhydrous ether (THF, Et₂O). 2. Aqueous workup. | Typically high yields for the reduction step. |

| Dehydration of 3-Methoxy-2-methylpropanamide using a dehydrating agent (e.g., P₂O₅, SOCl₂). | Catalytic hydrogenation (e.g., Raney Ni, Rh/Al₂O₃) under H₂ pressure. | Good yields, but may require harsh conditions (high pressure/temperature). |

Reductive Amination Strategies for Alkyl Amines

Modern and Stereoselective Synthesis of this compound

The structure of this compound contains a stereocenter at the C-2 position, meaning it can exist as two distinct enantiomers, (R)- and (S)-3-methoxy-2-methylpropan-1-amine. For applications where a single enantiomer is required, stereoselective synthetic methods must be employed.

Modern synthetic chemistry offers several strategies for achieving this, including asymmetric reductive amination and biocatalysis.

Asymmetric Reductive Amination: This approach adapts the classical reductive amination by using a chiral catalyst or a chiral auxiliary. The reaction of 3-methoxy-2-methylpropanal with ammonia can be mediated by a chiral catalyst (e.g., based on iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands) in the presence of a hydrogen source, leading to the preferential formation of one enantiomer of the amine. organic-chemistry.org

Biocatalysis: The use of enzymes offers a powerful and highly selective method for producing chiral amines. Transaminases, for example, can catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate with high enantioselectivity. A patent describing the synthesis of the structurally similar (S)-1-methoxy-2-aminopropane from methoxyacetone (B41198) using a transaminase and 2-aminopropane as the amine donor highlights the industrial potential of this approach. google.com A similar biocatalytic strategy could foreseeably be developed for the asymmetric synthesis of this compound from a suitable prochiral precursor.

Asymmetric Synthesis Approaches for Chiral Amine Centers

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is vital in fields like pharmaceuticals where stereoisomers can have vastly different biological activities. nih.gov Key strategies involve the use of chiral auxiliaries or catalytic methods to induce stereoselectivity. nih.govtcichemicals.com

A robust and widely adopted method for the asymmetric synthesis of chiral amines utilizes chiral sulfinamides, most notably tert-butanesulfinamide, often referred to as Ellman's auxiliary. yale.edusigmaaldrich.com This method is highly effective for preparing primary chiral amines from aldehydes. nih.gov

The synthesis of enantiopure this compound via this route would commence with the corresponding aldehyde, 3-methoxy-2-methylpropanal. The general, well-established three-step sequence is as follows:

Imine Formation: The chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, is condensed with 3-methoxy-2-methylpropanal. This reaction typically uses a Lewis acid catalyst like titanium(IV) ethoxide to form the N-sulfinyl imine intermediate. sigmaaldrich.comwikipedia.org

Diastereoselective Addition: The C=N bond of the sulfinyl imine is then subjected to a nucleophilic addition. To obtain the target amine, this step would involve a stereoselective reduction. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reagent (e.g., from NaBH₄) to the opposite face, thereby creating the new stereocenter with high diastereoselectivity. sigmaaldrich.com

Deprotection: The final step involves the cleavage of the sulfinyl group under mild acidic conditions (e.g., with HCl in a protic solvent) to release the desired chiral primary amine, this compound, as its ammonium (B1175870) salt. sigmaaldrich.comwikipedia.org

This methodology is prized for its reliability, high stereoselectivity, and the commercial availability of both enantiomers of the auxiliary, allowing access to either enantiomer of the final product. tcichemicals.comnih.gov

Enantioselective catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the chiral product. rsc.org In recent years, biocatalysis, particularly enzymatic reductive amination, has emerged as a powerful and green method for synthesizing optically active amines. rsc.orgfrontiersin.org

The synthesis of this compound could be achieved via the asymmetric reductive amination of 3-methoxy-2-methylpropanal. This transformation can be catalyzed by several classes of NAD(P)H-dependent enzymes:

Amine Dehydrogenases (AmDHs): These enzymes can directly convert a carbonyl compound into a chiral amine using ammonia as the amine source. rsc.orgfrontiersin.org Protein engineering has expanded the substrate scope of AmDHs, making them robust catalysts for producing primary, secondary, and tertiary amines. rsc.orgcancer.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes are also highly effective for reductive amination, demonstrating high activity and stereoselectivity across a broad range of substrates. rsc.orgacs.org

This biocatalytic approach is highly attractive due to its exceptional selectivity and operation under mild, environmentally friendly conditions. cancer.gov

Table 1: Comparison of Potential Biocatalysts for Asymmetric Amine Synthesis

| Enzyme Class | Amine Donor | Key Advantages | Relevant Findings |

|---|---|---|---|

| Amine Dehydrogenases (AmDHs) | Ammonia | Direct, atom-economical conversion of ketones/aldehydes to primary amines. | Wild-type AmDHs are efficient for synthesizing short-chain chiral amines and amino alcohols. frontiersin.org |

| Imine Reductases (IREDs) | Primary/Secondary Amines | Broad substrate scope, high stereoselectivity. | Can be engineered to tune selectivity for complex molecules with multiple stereocenters. acs.org |

Diastereoselective Synthesis for Stereoisomer Control

Diastereoselective synthesis becomes critical when a molecule contains two or more stereocenters, and the goal is to control their relative configuration. For this compound, which has a single chiral center, this concept primarily applies when it is synthesized from a chiral starting material or incorporated into a larger molecule that already contains a stereocenter.

For instance, if 3-methoxy-2-methylpropanal were to participate in a reaction like the Petasis boronic acid Mannich reaction with a chiral amine and a boronic acid, the goal would be to control the formation of the new stereocenter relative to the one already present in the amine. nih.gov Such reactions are governed by the inherent facial bias of the reactants and can often be influenced by the choice of catalyst to favor one diastereomer over another. nih.gov While numerous methods exist for the diastereoselective synthesis of related structures like β-amino alcohols or substituted morpholines, their direct application would depend on the specific synthetic context involving this compound as a building block. nih.govnih.gov

Novel Synthetic Transformations and Green Chemistry Principles for this compound

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact. Green chemistry principles, such as atom economy, use of renewable resources, and process safety, are increasingly guiding the development of new synthetic routes. rsc.orgrsc.orgbenthamdirect.com

Flow Chemistry Applications in Amine Synthesis

Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, precise reaction control, and easier scalability. beilstein-journals.orgacs.org These benefits are particularly relevant for potentially hazardous reactions or those requiring careful control of parameters.

The synthesis of this compound could be adapted to a flow process. For example:

Nitro Reduction: A plausible route is the reduction of a precursor like 1-nitro-3-methoxy-2-methylpropane. Metal-free reductions using agents like trichlorosilane (B8805176) have been successfully implemented in flow reactors, providing high yields and purity without extensive purification. beilstein-journals.org

Reductive Amination: Catalytic reductive amination of 3-methoxy-2-methylpropanal can be performed in a continuous-flow setup, often using heterogeneous catalysts packed into a reactor cartridge. acs.org This allows for high-pressure/high-temperature conditions to be used safely, significantly reducing reaction times. researchgate.net

The ability to telescope multiple reaction steps in a continuous sequence without isolating intermediates further enhances the efficiency and sustainability of flow synthesis. acs.org

Biocatalytic Routes for Sustainable Amine Production

As mentioned previously, biocatalysis represents a cornerstone of green chemistry for amine synthesis. benthamdirect.com The use of enzymes like Amine Dehydrogenases (AmDHs) and transaminases offers a sustainable alternative to conventional chemical methods that often rely on harsh reagents, stoichiometric metal hydrides, or heavy metal catalysts. frontiersin.orgresearchgate.net

The advantages of a biocatalytic route to this compound are manifold:

Mild Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption.

High Selectivity: Enzymes provide unparalleled enantioselectivity (>99% ee is common), eliminating the need for chiral auxiliaries or resolutions. researchgate.netchimia.ch

Reduced Waste: Biocatalytic processes avoid the use of protecting groups and often generate less waste compared to traditional synthesis, leading to a higher atom economy and a lower E-factor (environmental factor). rsc.orgrsc.org

Safety: The processes avoid flammable solvents, pyrophoric reagents, and high pressures associated with some catalytic hydrogenations.

The development of a biocatalytic process for the closely related isomer (S)-1-methoxypropan-2-amine, an agrochemical intermediate, via transamination highlights the industrial viability and economic competitiveness of this green technology. researchgate.netchimia.ch

Table 2: Green Chemistry Aspects of Biocatalytic Amine Synthesis

| Principle of Green Chemistry | Application in Biocatalytic Synthesis of this compound |

|---|---|

| Prevention | Reduces byproduct formation through high selectivity. |

| Atom Economy | Maximizes incorporation of starting materials into the final product (e.g., direct amination). |

| Less Hazardous Synthesis | Uses water as a solvent and avoids toxic reagents and heavy metals. benthamdirect.com |

| Design for Energy Efficiency | Reactions are conducted at ambient temperature and pressure. |

| Use of Catalysis | Employs highly efficient and selective enzymes instead of stoichiometric reagents. rsc.org |

Reactivity Profiles and Derivatization Chemistry of 3 Methoxy 2 Methylpropan 1 Amine

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group in 3-methoxy-2-methylpropan-1-amine is a key site for its chemical reactivity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in a variety of chemical transformations.

The primary amine of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides. libretexts.org For instance, the reaction with an acyl chloride would yield an N-(3-methoxy-2-methylpropyl)amide. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed.

Alkylation of the primary amine with alkyl halides can also occur. However, these reactions are often difficult to control and can lead to a mixture of products, including secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. masterorganicchemistry.com To achieve selective monoalkylation, specific synthetic methods are required. masterorganicchemistry.com The reaction with an excess of an alkylating agent like methyl iodide leads to exhaustive methylation, forming a quaternary ammonium salt. libretexts.orgmasterorganicchemistry.com

Table 1: Examples of Acylation and Alkylation Reactions

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Acid Chloride | N-(3-methoxy-2-methylpropyl)amide |

| This compound | Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |

This compound, being a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. thieme-connect.de This condensation reaction is acid-catalyzed and involves the elimination of a water molecule. lumenlearning.comlibretexts.org The reaction is reversible and the rate is typically optimal at a weakly acidic pH of around 4 to 5. lumenlearning.comlibretexts.org At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the intermediate's hydroxyl group to facilitate its removal as water. lumenlearning.com

The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. libretexts.org This intermediate is then protonated and loses water to form an iminium ion, which is subsequently deprotonated to yield the final imine product. libretexts.org

Table 2: Imine Formation Reaction

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde/Ketone | Imine (Schiff Base) |

Transformations Involving the Methoxy (B1213986) Moiety

The methoxy group in this compound is an ether linkage, which can undergo specific chemical transformations.

Ethers can be cleaved by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.comopenstax.org This reaction typically proceeds through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. masterorganicchemistry.comopenstax.org In the case of this compound, the ether is a methyl ether attached to a primary carbon. Cleavage with a strong acid like HI would likely proceed via an S(_N)2 mechanism. masterorganicchemistry.com The first step is the protonation of the ether oxygen, which creates a good leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com The iodide ion then acts as a nucleophile, attacking the methyl group to yield methyl iodide and the corresponding alcohol, 2-methyl-1-aminopropan-3-ol.

While direct functional group interconversion at the methoxy site without cleavage is less common, the initial product of ether cleavage, the alcohol, can be further modified. For example, the resulting hydroxyl group could be oxidized to an aldehyde or a carboxylic acid, or it could be substituted with other functional groups.

Insufficient Information Found to Generate Requested Article

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the stereochemical transformations and derivatization chemistry of this compound to generate the requested article.

The investigation sought to uncover detailed research findings on the reactivity profiles of this specific compound, with a particular focus on the retention of stereochemistry in derivatization processes and its use in diastereoselective reactions with chiral substrates. Despite a thorough search of chemical databases and scholarly articles, no publications directly addressing these aspects of this compound's chemistry were identified.

While general principles of stereoselective synthesis and the use of chiral amines in such reactions are well-documented, the explicit application and detailed study of this compound in these contexts appear to be absent from the current body of scientific literature. The strict requirement to focus solely on this compound and to provide detailed, research-backed content for the specified outline cannot be met with the currently available information.

Therefore, the generation of a professional and authoritative article as per the user's instructions is not possible at this time due to the lack of specific research on the stereochemical behavior of this compound.

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 2 Methylpropan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of 3-Methoxy-2-methylpropan-1-amine. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environments of protons and carbons, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle.

2D NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms, which are vital for a complete conformational analysis. rsc.orgauremn.org.br

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on C1 and the proton on C2, and between the proton on C2 and the methyl protons at C2.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon pairs (¹J-coupling). youtube.com It allows for the unambiguous assignment of each proton signal to its attached carbon atom. For instance, the protons of the aminomethyl group (-CH₂NH₂) would show a cross-peak with the C1 carbon signal. sdsu.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J-coupling). youtube.com This is particularly powerful for piecing together the molecular skeleton. For example, the protons of the methoxy (B1213986) group (-OCH₃) would show an HMBC correlation to the C3 carbon, confirming the ether linkage.

By combining the data from these 2D NMR experiments, a detailed and unambiguous assignment of all proton and carbon signals can be achieved, confirming the constitution of this compound.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations (with H at) | HSQC Correlation (with C at) | HMBC Correlations (with C at) |

|---|---|---|---|

| H1 (CH₂N) | H2 | C1 | C2, C3 |

| H2 (CH) | H1, H-C(CH₃) | C2 | C1, C3, C(CH₃) |

| H3 (CH₂O) | H2 | C3 | C1, C2, C(CH₃), C(OCH₃) |

| H-C(CH₃) | H2 | C(CH₃) | C2, C3 |

| H-C(OCH₃) | - | C(OCH₃) | C3 |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid phase. It is particularly valuable for characterizing polymorphic forms, which are different crystalline structures of the same compound. As of now, specific studies utilizing solid-state NMR for the analysis of polymorphic forms of this compound are not available in published literature.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and the resulting fragment ions are analyzed. This process provides detailed structural information. wikipedia.org For aliphatic amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.org

In the case of this compound, the molecular ion [M]⁺• would have a mass-to-charge ratio (m/z) of 103. The primary α-cleavage event involves the loss of the largest possible radical from the carbon bearing the amino group. This results in the formation of a stable iminium cation. whitman.edu The most prominent fragmentation would be the cleavage of the C1-C2 bond, leading to the formation of the aminomethylidene cation (CH₂=NH₂⁺) at m/z 30 and the loss of a neutral radical. libretexts.orgyoutube.com

Table 2: Predicted Key Mass Fragments of this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| Molecular Ion | [C₅H₁₃NO]⁺• | 103 |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high precision. This allows for the determination of the elemental formula of the parent ion and its fragments, which is crucial for identifying unknown compounds or confirming the products of a chemical reaction. The monoisotopic mass of this compound is 103.09972 Da. uni.lu HRMS can easily distinguish this from other compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the identification of the compound and its derivatives.

Collision Cross Section (CCS) is a physical property of an ion that is related to its size, shape, and charge state. It is determined using ion mobility spectrometry-mass spectrometry (IMS-MS). Predicted CCS values can serve as an additional parameter for compound identification. Computational methods can predict these values for various ionized forms (adducts) of a molecule. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound and a Derivative

| Compound | Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|---|

| This compound | [M+H]⁺ | 104.10700 | 122.4 | uni.lu |

| [M+Na]⁺ | 126.08894 | 129.0 | uni.lu | |

| [M-H]⁻ | 102.09244 | 122.4 | uni.lu | |

| [M]⁺ | 103.09917 | 122.3 | uni.lu | |

| 3-bromo-2-methoxy-2-methylpropan-1-amine | [M+H]⁺ | 182.01750 | 133.6 | uni.lu |

Vibrational Spectroscopy (IR and Raman) for Structural Insight

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of this compound. These vibrations are sensitive to the molecule's geometry, the nature of its chemical bonds, and the non-covalent interactions it forms, such as hydrogen bonds. Computational chemistry, particularly Density Functional Theory (DFT), allows for the prediction of vibrational spectra, which can guide the interpretation of experimental data and provide a detailed assignment of vibrational modes.

The structure of this compound allows for several conformational isomers due to the rotation around its single bonds. These conformers can be stabilized by intramolecular hydrogen bonding between the amine (-NH2) and methoxy (-OCH3) groups. Vibrational spectroscopy is particularly adept at identifying the presence of different conformers and characterizing the nature of hydrogen bonds.

The O-H and N-H stretching vibrations are especially sensitive to hydrogen bonding. In a non-hydrogen-bonded (free) state, the N-H stretching vibrations of a primary amine typically appear as two bands in the 3400-3300 cm⁻¹ region. When the amine group acts as a hydrogen bond donor, these bands shift to lower frequencies (red-shift), and their intensity often increases. The magnitude of this shift can be correlated with the strength of the hydrogen bond.

Computational studies can predict the vibrational frequencies for different stable conformers of this compound. By comparing the calculated spectra of various conformers, including those with and without intramolecular hydrogen bonds, it is possible to identify the most stable conformations in the gas phase or in different solvent environments.

Table 1: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound in Different Conformations

| Vibrational Mode | Conformer A (No H-bond) | Conformer B (Intramolecular H-bond) | Expected Experimental Observation |

| N-H symmetric stretch | 3350 | 3320 | Broadening and red-shift of N-H bands |

| N-H asymmetric stretch | 3420 | 3390 | Broadening and red-shift of N-H bands |

| C-O-C stretch | 1120 | 1115 | Minor shift upon H-bond formation |

| C-N stretch | 1040 | 1045 | Minor shift upon H-bond formation |

| NH₂ scissoring | 1610 | 1615 | Sensitive to local environment |

Note: The data in this table is illustrative and based on general principles of vibrational spectroscopy and computational chemistry predictions for similar molecules. Actual experimental values may vary.

X-ray Crystallography of Co-crystals and Salts for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, which is a liquid at room temperature, crystallographic analysis would require the formation of a suitable solid derivative, such as a salt or a co-crystal.

The formation of salts can be achieved by reacting the basic amine group with a suitable acid (e.g., hydrochloric acid, sulfuric acid). Co-crystals can be formed by combining the amine with a co-former molecule through non-covalent interactions, primarily hydrogen bonding. The resulting crystalline materials can then be analyzed by X-ray diffraction to determine the precise molecular structure, including bond lengths, bond angles, and torsional angles.

Crucially, crystallographic analysis of salts and co-crystals of this compound would reveal the intricate network of intermolecular hydrogen bonds in the solid state. This would provide invaluable information on how the molecule interacts with itself and with other molecules, which is fundamental to understanding its physical properties and its behavior in various applications.

While specific crystallographic data for this compound are not currently reported in the Cambridge Structural Database (CSD), hypothetical data for a potential salt, 3-Methoxy-2-methylpropan-1-aminium chloride, is presented below to illustrate the type of information that would be obtained.

Table 2: Hypothetical Crystallographic Data for 3-Methoxy-2-methylpropan-1-aminium Chloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 778.9 |

| Z | 4 |

| Key Hydrogen Bonds | N-H···Cl, C-H···O |

Note: The data in this table is hypothetical and serves to illustrate the parameters determined from an X-ray crystallographic study.

The detailed structural parameters obtained from such a study would allow for the validation and refinement of computational models and provide a solid foundation for understanding the structure-property relationships of this compound and its derivatives.

Computational and Theoretical Investigations of 3 Methoxy 2 Methylpropan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance between accuracy and computational cost.

The presence of rotatable bonds in 3-Methoxy-2-methylpropan-1-amine gives rise to multiple possible conformations. Identifying the most stable conformer is crucial as it represents the most probable structure of the molecule and governs its physical and chemical properties. DFT calculations are instrumental in performing a thorough conformational analysis.

The process begins by systematically rotating the dihedral angles of the key single bonds (C-C, C-O, and C-N) to generate a series of initial geometries. For each of these starting structures, a geometry optimization is performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the local minimum on the potential energy surface corresponding to each initial guess. By comparing the energies of all the optimized conformers, the global minimum energy structure can be identified.

Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C1-C2-C3-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | -178.5° | 0.00 | 65.2 |

| 2 | 62.3° | 1.25 | 20.1 |

| 3 | -65.8° | 1.89 | 14.7 |

Note: This data is illustrative and represents a hypothetical outcome of a DFT-based conformational analysis.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of the lone pair of electrons, making this site nucleophilic. The LUMO, conversely, would likely be distributed across the σ* anti-bonding orbitals of the C-N and C-O bonds.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and stability of the molecule. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations can provide precise values for these orbital energies.

Hypothetical FMO Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.85 | Primarily localized on the nitrogen lone pair. |

| LUMO | 2.15 | Distributed across C-N and C-O antibonding orbitals. |

| HOMO-LUMO Gap | 12.00 | Indicates high kinetic stability. |

Note: This data is for illustrative purposes and represents a hypothetical outcome of a DFT calculation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles evolve.

Quantitative Structure-Property Relationship (QSPR) Modeling of Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structures. This approach involves developing a mathematical model that correlates structural or physicochemical descriptors of a set of molecules with a specific property.

For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times for a series of its analogues. This would involve:

Data Set Collection: Assembling a dataset of structurally similar amines with known experimental values for the property of interest.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., topological, electronic, and constitutional) for each molecule in the dataset.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that links the descriptors to the property.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

Once a validated QSPR model is established, it can be used to predict the properties of new or untested analogues of this compound, thereby guiding synthetic efforts and accelerating the discovery of compounds with desired characteristics.

Applications of 3 Methoxy 2 Methylpropan 1 Amine in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, 3-methoxy-2-methylpropan-1-amine serves as a crucial chiral building block. sigmaaldrich.commdpi.com Chiral amines are widely applied in asymmetric synthesis, for example, as chiral bases in enantioselective reactions or as valuable substances for resolving racemic mixtures. sigmaaldrich.com The demand for enantiomerically pure compounds has driven chemists to explore various approaches, including the use of chiral building blocks derived from readily available sources. mdpi.com

Synthesis of Enantiopure Ligands for Catalysis

While specific examples of this compound in the synthesis of enantiopure ligands for catalysis are not extensively detailed in the provided search results, the general importance of chiral amines in this area is well-established. Chiral amines are integral components of many ligands used in asymmetric catalysis. For instance, C2-symmetrical secondary amines, derived from chiral primary amines, are valuable building blocks for the synthesis of atropisomeric phosphoramidites. These phosphoramidites are then used in highly enantioselective copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions. sigmaaldrich.com

Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a stereogenic group temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org This powerful strategy in asymmetric synthesis allows for the selective production of the desired stereoisomer. wikipedia.org The auxiliary is typically recovered for future use after guiding the diastereoselective transformation. wikipedia.org

While the direct use of this compound as a chiral auxiliary is not explicitly detailed, its structural similarity to other chiral amines suggests its potential in this role. Chiral auxiliaries are instrumental in a variety of stereoselective transformations, including aldol (B89426) reactions and alkylations. wikipedia.orgnumberanalytics.com For example, chiral oxazolidinones are widely used to induce stereoselectivity in aldol reactions, establishing two contiguous stereocenters simultaneously. wikipedia.orgwilliams.edu Similarly, the asymmetric alkylation of a chiral ester enolate is a classic example of an auxiliary-mediated reaction. numberanalytics.com

Precursor in the Synthesis of Advanced Organic Scaffolds

The structural attributes of this compound make it a valuable precursor for the construction of more complex and functionally diverse organic molecules. sigmaaldrich.com

Heterocyclic Compound Formation (e.g., Schiff Bases, other N-containing rings)

Schiff bases, characterized by a carbon-nitrogen double bond, are formed through the condensation of primary amines with carbonyl compounds like aldehydes or ketones. amazonaws.comijfmr.com These compounds are considered privileged ligands due to their straightforward synthesis. amazonaws.com The primary amine functionality in this compound makes it a suitable candidate for forming Schiff bases, which can then be used as intermediates in the synthesis of various heterocyclic compounds. amazonaws.comijfmr.com These heterocyclic Schiff bases are known to exhibit a wide range of biological and pharmacological activities. ijfmr.comjmchemsci.com

The synthesis of heterocyclic compounds often involves the cyclization of intermediates derived from primary amines. For example, the asymmetric intramolecular Michael reaction of acyclic compounds containing an amine functionality can lead to the formation of chiral pyrrolidine (B122466) and piperidine (B6355638) derivatives, which are versatile building blocks for alkaloid synthesis. rsc.org

Polyfunctionalized Molecules

This compound can serve as a starting material for creating molecules with multiple functional groups. Its existing primary amine and methoxy (B1213986) group provide reactive sites for further chemical modifications, allowing for the introduction of additional functionalities and the construction of complex molecular architectures.

Utilization in Polymer Chemistry and Material Science

Advanced polymers, also known as high-performance polymers, possess exceptional mechanical, thermal, and chemical properties. appleacademicpress.com The incorporation of specific functional groups can significantly influence the properties of polymeric materials. While direct applications of this compound in polymer chemistry are not extensively documented in the provided search results, its structural features suggest potential utility. The primary amine group can act as a monomer or a modifying agent in the synthesis of various polymers, such as polyamides and polyimides, potentially imparting unique characteristics to the resulting materials.

Monomer for Polymer Synthesis (e.g., amino-functionalized (meth)acryl polymers)

There is no readily available scientific literature or patent documentation that describes the use of this compound as a monomer for the synthesis of amino-functionalized (meth)acryl polymers. Research in the field of amino-functionalized polymers often involves other amine-containing monomers. The primary amino group on this compound could theoretically allow it to react with (meth)acryloyl chloride or a similar activated acrylic species to form a polymerizable monomer. However, studies detailing such a synthesis or the subsequent polymerization and properties of the resulting polymer are not present in the reviewed sources.

Modifier for Polymer Properties (e.g., hydrophilic-lipophilic balance in surfactants)

The role of a compound in modifying polymer properties, such as the hydrophilic-lipophilic balance (HLB) in surfactants, is determined by its molecular structure. The HLB is a measure of the degree of hydrophilicity or lipophilicity of a surfactant molecule. wikipedia.orgnih.gov It is calculated based on the molecular masses of the hydrophilic and lipophilic portions of the molecule. wikipedia.org

For this compound, the structure contains both a hydrophilic primary amine group (-NH₂) and moderately lipophilic alkyl and ether components (CH₃-, -CH(CH₃)-, -CH₂OCH₃). While this structure suggests some surface-active properties, there is no specific research or data available that details its use as a polymer property modifier or its impact on the HLB of surfactant systems. The HLB value for this specific compound has not been experimentally determined or published in the available literature.

Table 1: Theoretical Structural Contributions to HLB

| Functional Group in this compound | Character |

|---|---|

| Primary Amine (-NH₂) | Hydrophilic |

| Methoxy Group (-OCH₃) | Lipophilic |

| Methyl Group (-CH₃) | Lipophilic |

This table represents a qualitative assessment, as no empirical HLB data for the compound is available.

Ligand for Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are materials constructed from metal ions or clusters linked by organic molecules known as ligands. mdpi.comcsic.es Amine-functionalized ligands are of particular interest for applications such as CO₂ capture and catalysis due to the basicity of the amine group. rsc.org

Theoretically, the primary amine in this compound could coordinate with a metal center, making it a potential ligand for the synthesis of MOFs or coordination polymers. However, a review of the current scientific literature, including chemical and materials science databases, shows no instances where this compound has been successfully used or even attempted as a ligand in the synthesis of these materials. The steric hindrance from the adjacent methyl group and the flexibility of the aliphatic backbone may influence its ability to form stable, crystalline frameworks.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Advanced Analytical Methodologies for Research Scale Investigation of 3 Methoxy 2 Methylpropan 1 Amine

Chromatographic Techniques for Purity and Isomeric Separationwaters.combaua.de

Chromatographic methods are fundamental in separating 3-Methoxy-2-methylpropan-1-amine from impurities and its isomers, ensuring the quality and integrity of research findings.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. Due to the lack of a strong chromophore in its structure, direct UV detection can be challenging. To overcome this, pre-column derivatization is often employed to attach a UV-active or fluorescent tag to the amine, significantly enhancing detection sensitivity. thermofisher.comoup.com Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.com

Advanced detection methods further augment the capabilities of HPLC. For instance, Evaporative Light Scattering Detection (ELSD) can be utilized as it does not require a chromophore, responding to any non-volatile analyte. Charged Aerosol Detection (CAD) offers another universal detection approach with high sensitivity. When coupled with mass spectrometry (LC-MS), HPLC provides not only quantification but also structural confirmation of the analyte and any impurities present. waters.com

Table 1: HPLC Methods for Primary Amine Analysis

| Column | Mobile Phase | Derivatizing Agent | Detector | Application |

|---|---|---|---|---|

| C18 | Acetonitrile-water gradient | Salicylaldehyde | UV | Determination of residual primary amine content in epoxy-amine adducts. chromatographyonline.com |

| C8 | Isocratic with 56% aqueous methanol (B129727) | N-hydroxysuccinimidyl 4,3,2'-naphthapyrone-4-acetate | Fluorescence | Separation of derivatized aliphatic amines. researchgate.net |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. For primary amines like this compound, which are polar and can exhibit peak tailing on standard non-polar columns, specialized columns with basic deactivation are often necessary for good chromatographic performance. labrulez.com The use of a mass spectrometer as a detector (GC-MS) provides unparalleled selectivity and sensitivity, allowing for the definitive identification of the compound based on its mass spectrum and fragmentation pattern. baua.denih.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) and characteristic fragment ions. The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which in this case would involve the loss of a methyl group or the methoxymethyl group, leading to prominent fragment ions. docbrown.info

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 103 | [C5H13NO]⁺ | Molecular Ion |

| 88 | [C4H10NO]⁺ | Loss of a methyl group (CH3) |

| 58 | [C3H8N]⁺ | Alpha-cleavage, loss of the methoxymethyl group (CH2OCH3) |

| 45 | [C2H5O]⁺ | Methoxymethyl cation |

Since this compound possesses a chiral center at the second carbon atom, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. uma.esheraldopenaccess.us This is crucial in stereoselective synthesis and for applications where the biological activity is enantiomer-specific.

Chiral stationary phases (CSPs) are employed in both HPLC and GC to achieve separation. The choice of CSP depends on the specific properties of the amine. For HPLC, polysaccharide-based CSPs are widely used. In some cases, derivatization with a chiral reagent can form diastereomers that are separable on a standard achiral column. heraldopenaccess.us Detection methods like UV, fluorescence, or circular dichroism (CD) can be used for quantification. uma.esresearchgate.net

Spectrophotometric and Potentiometric Titration Methods for Quantification in Research Contextsnih.gov

Spectrophotometric methods for primary amines often involve a color-forming reaction. For instance, primary aliphatic amines can react with reagents like sodium nitroprusside in the presence of acetone (B3395972) to form a colored complex that can be measured with a spectrophotometer. researchgate.net Another approach involves the formation of charge-transfer complexes with reagents like p-chloranilic acid, which results in a colored solution with an absorbance maximum that can be used for quantification. researchgate.net

Potentiometric titration is a classic and reliable method for determining the concentration of a basic compound like this compound. uomustansiriyah.edu.iq The amine is titrated with a standard acid, and the change in potential is monitored with an electrode. The endpoint of the titration, which corresponds to the equivalence point, allows for the calculation of the amine concentration. researchgate.netresearchgate.net This method is particularly useful for determining the total amine content in a sample. rsc.org

Table 3: Comparison of Quantification Methods

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Spectrophotometry | Formation of a colored complex | Simple, rapid, sensitive. rasayanjournal.co.in | Can be susceptible to interference from other compounds that react with the colorimetric reagent. |

On-Line Monitoring Techniques for Reaction Progress in Synthetic Method Developmentresearchgate.netnih.gov

The development of synthetic routes to this compound benefits greatly from on-line monitoring techniques that provide real-time information about the reaction progress. These techniques allow for rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Techniques like in-situ infrared (IR) spectroscopy and Raman spectroscopy can monitor the disappearance of reactants and the appearance of products by tracking characteristic vibrational bands. For amine synthesis, monitoring the C-N bond formation or the disappearance of a precursor's functional group can provide a real-time reaction profile.

Mass spectrometry techniques, such as Atmospheric Solids Analysis Probe (ASAP)-MS, can be used for the rapid analysis of reaction aliquots without the need for sample workup. waters.com This allows for the direct monitoring of the formation of this compound and the identification of any byproducts, facilitating a deeper understanding of the reaction mechanism. waters.comresearchgate.net

Future Research Directions and Emerging Opportunities for 3 Methoxy 2 Methylpropan 1 Amine

Exploration of Unexplored Reaction Pathways and Mechanistic Studies

The reactivity of 3-Methoxy-2-methylpropan-1-amine is largely uncharted territory, presenting a rich field for mechanistic and synthetic exploration. The primary amine group is a versatile functional handle, yet its reactivity is modulated by the adjacent methyl group, which introduces steric hindrance.

Future research should focus on systematically investigating its participation in fundamental organic reactions. The steric hindrance posed by the α-methyl group may slow down reactions like acylation or alkylation compared to unhindered primary amines. However, this same steric bulk could be advantageous in developing selective transformations. Modern catalytic methods, which have proven effective for coupling sterically hindered reaction partners, could be pivotal. acs.orgnih.gov For instance, photoredox catalysis has emerged as a powerful tool for forging bonds with sterically congested amines, suggesting a promising avenue for activating this compound. acs.orgresearchgate.net

Mechanistic studies employing in-situ spectroscopic analysis and computational modeling would be invaluable. mdpi.com Such studies could elucidate the precise influence of the methoxy (B1213986) group on the amine's nucleophilicity and basicity, and quantify the steric effects of the methyl group. Understanding these fundamental principles is crucial for designing novel synthetic applications.

| Hypothetical Reaction | Potential Reagents | Expected Product Type | Key Mechanistic Question to Investigate |

| N-Acylation | Acetyl Chloride, Acetic Anhydride | Amide | How does the α-methyl group affect the rate of acylation compared to n-propylamine? |

| Reductive Amination | Acetone (B3395972), NaBH3CN | Secondary Amine | Can the steric bulk be overcome to form hindered secondary amines efficiently? mdpi.com |

| Michael Addition | Methyl Acrylate | β-Amino Ester | What is the regioselectivity and stereoselectivity of the conjugate addition? |

| Buchwald-Hartwig Amination | Aryl Bromide, Pd Catalyst, Ligand | N-Aryl Amine | Which ligand systems are most effective for coupling this hindered amine? acs.org |

Integration into Novel Catalytic Cycles and Organocatalysis

Primary amines are foundational to the field of organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. rsc.org The structure of this compound is particularly intriguing for its potential as a multifunctional or bifunctional organocatalyst. mdpi.com

Researchers can explore its efficacy in classic organocatalytic reactions such as asymmetric aldol (B89426), Michael, and Mannich reactions. nih.gov Key research questions include:

Stereocontrol: How does the chiral center created upon iminium formation, influenced by the α-methyl group, direct the stereochemical outcome of a reaction?

Bifunctional Catalysis: Can the ether oxygen participate in the transition state, for example, through hydrogen bonding with a substrate or co-catalyst, to enhance reactivity and selectivity? This is analogous to how hydroxyl groups in β-amino alcohols participate in catalysis. nih.govnih.gov

Comparison to Proline: How does its performance compare to well-established catalysts like proline and its derivatives? Its acyclic, flexible nature offers a different conformational landscape that could lead to complementary or entirely new catalytic activities.

| Catalytic Feature | Proline | Hypothesized for this compound | Research Opportunity |

| Activating Moiety | Secondary Amine | Primary Amine | Explore complementary reactivity in enamine/iminium catalysis. rsc.org |

| Conformation | Rigid, cyclic | Flexible, acyclic | Investigate how conformational freedom impacts stereoselectivity. |

| Secondary Interaction Site | Carboxylic Acid | Methoxy Group | Determine if the ether oxygen can act as a hydrogen bond acceptor or coordinating group to influence the transition state. |

| Solubility | High in polar solvents | Likely soluble in a broader range of organic solvents | Test catalytic efficiency in various reaction media. |

Potential in Next-Generation Material Design (e.g., Smart Materials)

The dual functionality of this compound makes it an attractive building block for advanced materials. The primary amine can readily participate in polymerization reactions or be grafted onto material surfaces.

In polymer science, it could be utilized as a monomer or a cross-linking agent. For instance, its reaction with di-epoxides would form a polymer network. The methoxypropyl side chains could impart unique properties to the resulting material, such as increased flexibility, altered thermal properties, and modified hydrophilicity compared to traditional amine curing agents like polyethylene (B3416737) polyamine. mdpi.com

A significant opportunity lies in the development of "smart" or responsive materials. The amine group is pH-sensitive; in acidic conditions, it becomes protonated to form an ammonium (B1175870) cation (-NH3+). This change in charge can trigger macroscopic changes in a material. mdpi.com Future research could involve incorporating this molecule into hydrogels or polymer brushes. Such materials could exhibit pH-triggered swelling/deswelling, which is desirable for applications in controlled drug release, sensors, or soft robotics. The ether linkage could further modulate these properties by influencing chain mobility and solvent interactions.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. nih.govyoutube.com this compound possesses all the necessary features to act as a versatile building block for self-assembly.

The primary amine group is a potent hydrogen bond donor (N-H) and acceptor (N:), while the ether oxygen is an effective hydrogen bond acceptor (O:). This combination allows for the formation of robust and directional hydrogen-bonding networks, which are fundamental to creating supramolecular architectures like fibers, sheets, or capsules. nih.govacs.org The methyl and methoxy groups can participate in weaker, but cumulatively significant, van der Waals and hydrophobic interactions that can help direct the final, three-dimensional structure. rsc.org

Future investigations should explore the self-assembly of this molecule in various solvents and conditions. By studying its aggregation behavior, it may be possible to create novel gels, liquid crystals, or nanostructured materials. Furthermore, its ability to coordinate with metal ions through the amine and ether groups could lead to the formation of unique metallo-supramolecular assemblies with potential catalytic or electronic functions.

| Intermolecular Force | Participating Group(s) | Potential Role in Self-Assembly |

| Hydrogen Bonding (Donor) | Primary Amine (N-H) | Formation of 1D chains or 2D sheets. acs.org |

| Hydrogen Bonding (Acceptor) | Primary Amine (N:), Ether (O:) | Cross-linking of assemblies, stabilization of complex 3D structures. |

| Dipole-Dipole Interactions | C-O-C, C-N | Fine-tuning the orientation and packing of molecules. |

| Hydrophobic Interactions | Methyl group, Ethyl backbone | Driving aggregation in aqueous media; creating hydrophobic pockets. |

| Metal Coordination | Primary Amine, Ether Oxygen | Formation of ordered metallo-supramolecular polymers or cages. |

常见问题

Q. What are the established synthetic routes for 3-Methoxy-2-methylpropan-1-amine, and how can reaction conditions be optimized for high purity?

The synthesis of this compound typically involves reductive amination or nucleophilic substitution reactions. Key steps include:

- Reductive amination : Reacting 3-methoxy-2-methylpropanal with ammonia or methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (7–8) and temperature (20–25°C) .

- Nucleophilic substitution : Using 3-methoxy-2-methylpropyl halides with ammonia in anhydrous solvents (e.g., THF) at elevated temperatures (50–60°C) .

Optimization strategies : - Monitor reaction progress via TLC or GC-MS to minimize side products.

- Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) to achieve >98% purity .

Q. How can the physicochemical properties of this compound be systematically characterized?

Key properties include:

| Property | Value/Method | Reference |

|---|---|---|

| Molecular formula | C₅H₁₃NO | |

| Molecular weight | 103.16 g/mol | |

| Solubility | Miscible in polar solvents (water, ethanol) | |

| Melting point | Not reported; typically liquid at RT | |

| Stability | Sensitive to oxidation; store under N₂ | |

| Analytical techniques : |

- FTIR-ATR : Confirm amine (–NH₂) and methoxy (–OCH₃) groups (peaks ~3350 cm⁻¹ for N–H stretch, ~1100 cm⁻¹ for C–O–C) .